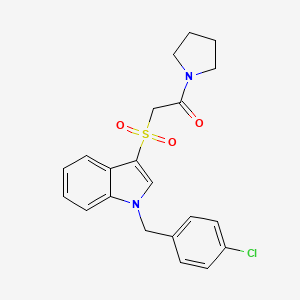

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the spatial arrangement of atoms within a compound. While specific data on the target molecule is not available, related research indicates the importance of intra- and intermolecular hydrogen bonding in defining the crystal structure of similar compounds. Balderson et al. (2007) describe hydrogen-bonding patterns in enaminones, which could also be relevant to the structural analysis of sulfonyl-indole derivatives (Balderson et al., 2007).

Chemical Reactions and Properties

Sulfonyl-indole derivatives participate in a variety of chemical reactions, including DNA photo-cleavage, as demonstrated by Andreou et al. (2016). Their study shows that sulfonyloxyl radicals, generated upon UV irradiation of sulfonyl ethanone oxime derivatives, effectively cleave DNA (Andreou et al., 2016). This property may extend to the target compound, suggesting applications in biochemistry and molecular biology.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. The molecular structure influences these properties significantly. As with molecular structure analysis, there is no direct study on the target molecule, but research on structurally similar compounds provides a basis for predicting its physical characteristics.

Chemical Properties Analysis

The chemical properties of sulfonyl-indole derivatives, including reactivity, stability, and interaction with biological systems, are shaped by their functional groups. The presence of the sulfonyl group, for example, may impart enhanced reactivity towards nucleophiles or electrophiles, depending on the specific molecular context. The synthesis and characterization of various pyrrole and indole derivatives, as discussed by Alford and Davies (2014), provide insights into the reactivity patterns that could be relevant for the target compound (Alford & Davies, 2014).

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone, due to its complex structure, is involved in various synthetic pathways and chemical reactions, contributing to the development of pharmaceuticals and materials science. For instance, it's related to the efficient synthesis of sulfonated pyrrolidine derivatives, which are accessed through a radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates under mild conditions without any catalysts, showcasing its relevance in creating sulfonated tetrahydropyridine derivatives (An & Wu, 2017). Additionally, the compound's involvement in reactions leading to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and 1-benzopyrano[2,3-c:3,4-c′]dipyrrolidines through [3+2] cycloadditions with nonstabilized azomethine ylides demonstrates its utility in creating complex heterocyclic structures (Sosnovskikh et al., 2014).

Photophysical Properties and Biological Activity

The photophysical properties and potential biological activities of derivatives similar to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone have been explored in several studies. Compounds with related structural motifs have shown to exhibit long-wavelength fluorescent emission sensitive to solvent polarity and pH, indicating their potential applications in fluorescent probes and sensors (Kasiotis & Haroutounian, 2006). Furthermore, these compounds demonstrated reasonably good binding affinities to estrogen receptors, suggesting a potential for therapeutic applications in hormone-related conditions.

Catalytic and Synthetic Applications

The structural framework of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is instrumental in the development of catalytic processes and new synthetic methods. For example, magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which could be derived from similar compounds, have shown promising results in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, indicating their significance in polymer science (Wang et al., 2012).

Contribution to Material Science

In material science, derivatives of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone can contribute to the synthesis of novel materials with specific properties. The manipulation of its structure enables the creation of compounds with desired characteristics, such as photo-cleavage agents that effectively cleave DNA upon UV irradiation, showcasing their potential in biotechnological applications and materials that respond to light (Andreou et al., 2016).

properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)28(26,27)15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSNWEAKVTVEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)

![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)